Increased Lipophilicity (XLogP3 +0.7 Units) vs. Non-Brominated Core Analog
The bromine at the indolizine 6-position raises the computed XLogP3 from 2.7 (non-brominated analog, CAS 1422061-22-0) to 3.4, a ΔXLogP3 of +0.7 [1][2]. This increase in lipophilicity, combined with an unchanged topological polar surface area (TPSA) of 59.5 Ų and an identical hydrogen bond donor/acceptor count (1 HBD, 3 HBA), shifts the compound into a favorable oral drug-likeness space per Lipinski and Veber rules while preserving aqueous hydrogen-bonding capacity.
| Evidence Dimension | Computed XLogP3 (lipophilicity) and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 3.4; TPSA = 59.5 Ų; MW = 306.11 g/mol; HBD = 1; HBA = 3 |
| Comparator Or Baseline | 1-(Indolizin-3-yl)-1H-pyrazole-5-carboxylic acid (CAS 1422061-22-0): XLogP3 = 2.7; TPSA = 59.5 Ų; MW = 227.22 g/mol; HBD = 1; HBA = 3 |
| Quantified Difference | ΔXLogP3 = +0.7 (26% increase); ΔMW = +78.89 g/mol (35% increase); TPSA, HBD, HBA unchanged |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm, Cactvs 3.4.8.18 for TPSA) |
Why This Matters
Higher lipophilicity without TPSA penalty improves predicted passive membrane permeability, a critical parameter for cell-based assay performance and fragment-to-lead optimization; the non-brominated analog's lower XLogP3 may limit cellular uptake in permeability-limited targets.
- [1] PubChem CID 71305501, 1-(6-Bromoindolizin-3-yl)-1H-pyrazole-5-carboxylic acid, https://pubchem.ncbi.nlm.nih.gov/compound/1263180-88-6 View Source
- [2] PubChem CID 121229451, 1-(Indolizin-3-yl)-1H-pyrazole-5-carboxylic acid, https://pubchem.ncbi.nlm.nih.gov/compound/1-(Indolizin-3-yl)-1H-pyrazole-5-carboxylic-acid View Source
